2,3-Dihydroxypropyl 3-oxobutanoate

Parenteral nutrition formulation Aqueous solubility Intravenous drug delivery

2,3-Dihydroxypropyl 3-oxobutanoate (CAS 66523-11-3), also designated monoacetoacetin or monoglyceryl acetoacetate, is a synthetic glycerol monoester of acetoacetic acid with molecular formula C7H12O5 and molecular weight 176.17 g/mol. The compound belongs to the class of short-chain fatty acid glycerol esters developed as ketone body precursors for parenteral and enteral nutrition.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
Cat. No. B8462976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl 3-oxobutanoate
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCC(CO)O
InChIInChI=1S/C7H12O5/c1-5(9)2-7(11)12-4-6(10)3-8/h6,8,10H,2-4H2,1H3
InChIKeyBJXWCJCOADTGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropyl 3-Oxobutanoate (Monoacetoacetin): Procurement-Relevant Identity and Class Profile


2,3-Dihydroxypropyl 3-oxobutanoate (CAS 66523-11-3), also designated monoacetoacetin or monoglyceryl acetoacetate, is a synthetic glycerol monoester of acetoacetic acid with molecular formula C7H12O5 and molecular weight 176.17 g/mol [1]. The compound belongs to the class of short-chain fatty acid glycerol esters developed as ketone body precursors for parenteral and enteral nutrition. It is synthesized via condensation of diketene with glycerol, yielding a mixture of approximately equal amounts of 1- and 2-monoacetoacetin positional isomers [2]. As the simplest ester in the acetoacetyl-glycerol series, it serves as a water-miscible, carnitine-independent energy substrate that delivers acetoacetate upon in vivo hydrolysis [3].

Why Generic Substitution Among Acetoacetate Glycerol Esters Is Not Scientifically Valid for 2,3-Dihydroxypropyl 3-Oxobutanoate Procurement


Acetoacetyl-glycerol esters exist as a homologous series (mono-, bis-, and tris-acetoacetate), yet their physicochemical and biological properties diverge sharply in ways that preclude functional interchangeability. The monoester (2,3-dihydroxypropyl 3-oxobutanoate) is reported to be totally miscible with water, obviating the need for emulsification and enabling direct aqueous intravenous formulation [1]. In contrast, glycerol esters bearing two or three acetoacetyl groups are explicitly classified as water-insoluble and require administration as emulsions [2]. Even within the subset of water-soluble congeners, key differentiators include the ratio of glycerol to acetoacetate moieties—1:1 for the monoglyceride versus 1:2 for the diglyceride—which directly governs the calculated energy density of isosmotic solutions (228 kcal/L versus 337 kcal/L, respectively) [3]. Furthermore, the 1-acetoacetamido-2,3-propane diol amide analog, despite structural similarity, failed to produce weight gain or elevate plasma ketone-body concentrations in rat infusion studies, underscoring that subtle molecular changes produce categorical differences in metabolic efficacy [4]. These data collectively demonstrate that neither the higher-substituted glycerol esters nor the amide analog can be assumed to substitute for the monoester without explicit comparative validation.

Quantitative Differentiation Evidence for 2,3-Dihydroxypropyl 3-Oxobutanoate Relative to Comparators


Water Solubility: Total Miscibility of Monoacetoacetin Versus Water-Insolubility of Higher Acetoacetyl-Glycerol Esters

The monoglyceride of acetoacetic acid (2,3-dihydroxypropyl 3-oxobutanoate) is reported to be totally miscible with water, enabling direct formulation into sterile aqueous solutions for intravenous administration without emulsification [1]. In direct juxtaposition, US Patent 5,093,044 explicitly discloses that glycerol esters containing two or three acetoacetyl groups (i.e., glyceryl bisacetoacetate and glyceryl trisacetoacetate) are water-insoluble and must be administered enterally or parenterally in emulsion form [2]. Glyceryl bisacetoacetate was later described as 'surprisingly water soluble' only after specific isomeric formulation (preferably at least 50% of the 1,3-isomer) [3], indicating that its aqueous compatibility is conditional and isomer-dependent, whereas the monoester achieves total miscibility as the crude isomeric mixture.

Parenteral nutrition formulation Aqueous solubility Intravenous drug delivery

Carnitine-Independent Mitochondrial Oxidation: A Metabolic Pathway Advantage Over Long-Chain Fatty Acid Esters

Acetoacetic acid, the active metabolic moiety released upon hydrolysis of 2,3-dihydroxypropyl 3-oxobutanoate, is oxidized independent of carnitine transport into the cell mitochondria [1]. This property was a primary rationale for developing monoacetoacetin as a parenteral nutrient for trauma and sepsis patients, in whom carnitine-dependent fatty acid oxidation may be impaired [2]. In contrast, long-chain fatty acid esters and triglycerides (including medium-chain triglycerides used in conventional parenteral lipid emulsions) require the carnitine shuttle for mitochondrial entry. Glucose, the standard parenteral energy source, utilizes insulin-dependent GLUT transporters and glycolysis. The compound therefore occupies a distinct metabolic niche: it provides acetoacetate—which bypasses both carnitine-dependent transport and insulin-dependent glucose uptake—while also delivering glycerol as a gluconeogenic precursor [3]. Furthermore, infusion of monoacetoacetin does not require a sodium cation (unlike direct ketone body salt infusion), avoiding the sodium-loading burden associated with sodium acetoacetate administration [2].

Mitochondrial metabolism Carnitine shuttle bypass Parenteral energy substrate

Selective Growth Inhibition of SCOT-Deficient Gastric Cancer Cells: Differential Cytotoxicity Versus Glucose

In a direct head-to-head comparison, Sawai et al. (2004) cultured four human gastric cancer cell lines and two normal fibroblast lines in DMEM containing either monoacetoacetin (MAA, 4.5 g/L) or glucose (4.5 g/L) as the primary energy substrate. The growth of SCOT-deficient cell lines OCUM-2M and MKN-28 was significantly suppressed in MAA medium compared with glucose medium [1]. In contrast, SCOT-expressing gastric cancer cell lines MKN-45 and MKN-74, as well as normal fibroblasts, showed no growth suppression in MAA medium [1]. SCOT (succinyl-CoA:3-oxoacid CoA-transferase) is the rate-limiting enzyme for ketone body utilization; its absence prevents cells from metabolizing acetoacetate for energy. Cell proliferation was assessed by MTT assay, direct cell counting, and [3H]-thymidine uptake, with SCOT mRNA expression confirmed by RT-PCR [2]. This differential cytotoxicity—growth suppression selective to SCOT-deficient cancer cells—was not observed with glucose, which supports uniform proliferation across all cell types. No standard chemotherapeutic comparator was included; this evidence establishes a metabolic selectivity profile unique to monoacetoacetin as an energy substrate, not a cytotoxic drug.

Cancer metabolism Ketone body selectivity SCOT deficiency Gastric cancer

Inhibition of TPN-Associated Intestinal Mucosal Atrophy: Monoacetoacetin Versus Glycerol-Control Parenteral Nutrition

Kripke et al. (1988) conducted a controlled 7-day study in male Sprague-Dawley rats (200-250 g) comparing three groups: chow-fed ad libitum (CHOW), TPN with 0.86 M monoacetoacetin (ACAC), and TPN with 0.86 M glycerol to control for the glycerol component of monoacetoacetin (GLYC). All groups showed comparable weight gain and positive cumulative nitrogen balance [1]. However, when jejunal and colonic mucosal parameters (weight, protein, RNA, and DNA content) were measured, significant decreases occurred in both TPN groups compared to the CHOW group—but atrophy was significantly inhibited in both jejunum and colon of the ACAC group compared to the GLYC group [1]. This demonstrates that the acetoacetate moiety, not the glycerol backbone, is responsible for the mucosal-sparing effect. Acetoacetate is oxidized in preference to glucose by both enterocytes and colonocytes, providing a direct energetic substrate to the intestinal mucosa that is absent from conventional glucose-based TPN [2]. No quantitative mucosal parameter ratios were reported in the abstract, but the statistical significance of the ACAC vs. GLYC difference was explicitly stated for jejunal and colonic mucosal weight, protein, RNA, and DNA.

Intestinal mucosal preservation Total parenteral nutrition Gut atrophy prevention

Nitrogen-Sparing Equivalence to Glucose Without Hyperglycemia: Metabolic Response in Stressed and Unstressed Rat Models

Multiple independent studies have compared monoacetoacetin with glucose-based parenteral regimens on nitrogen metabolism endpoints. Birkhahn & Robertson (1984) demonstrated that at both 11 and 21 kcal/day hypocaloric infusion levels, rats receiving monoacetoacetin exhibited body weight losses, urinary nitrogen losses, leucine flux, and leucine oxidation rates that were not significantly different from those receiving isoenergetic glucose-glycerol mixtures [1]. In a more comprehensive TPN study (Birkhahn et al. 1986), five groups were differentiated by energy source: group B receiving a 67% monoacetoacetin–33% glucose mixture (45 kcal/day) gained weight and retained the most nitrogen, while the 100% monoacetoacetin group (group E) and 100% glucose-glycerol group (group A) both lost weight [2]. Notably, groups receiving glucose-glycerol were hyperglycemic and normoketonemic, whereas monoacetoacetin-containing groups were normoglycemic or near-normoglycemic and hyperketonemic [2]. In a burn-injury stress model (Maiz et al. 1985), monoacetoacetin infusion produced high ketone body concentrations without changes in glucose and insulin; in contrast, dextrose infusion significantly decreased ketone bodies and significantly increased glucose and insulin [3]. Despite these divergent hormonal and substrate profiles, both fuels were similarly effective in decreasing weight loss, nitrogen excretion, and leucine release from whole-body protein breakdown [3].

Nitrogen balance Protein sparing Ketone body metabolism Metabolic stress

Evidence-Backed Application Scenarios for 2,3-Dihydroxypropyl 3-Oxobutanoate Procurement


Parenteral Nutrition Formulation for Hypercatabolic States (Trauma, Sepsis, Burns)

In hypercatabolic conditions where carnitine-dependent fatty acid oxidation is impaired and insulin resistance complicates glucose utilization, 2,3-dihydroxypropyl 3-oxobutanoate provides a carnitine-independent, water-miscible energy substrate that spares nitrogen equivalently to glucose but without inducing hyperglycemia or hyperinsulinemia. The Maiz et al. (1985) burn-injury model demonstrated that monoacetoacetin infusion maintained high ketone body concentrations without elevating glucose or insulin, while achieving comparable reductions in urinary nitrogen excretion and whole-body leucine oxidation relative to dextrose [1]. The Birkhahn et al. (1986) TPN study further showed that a 67% monoacetoacetin–33% glucose mixture produced superior weight gain and nitrogen retention compared to either substrate alone [2]. This scenario is directly supported by the quantitative nitrogen-sparing and metabolic response evidence in Section 3, Evidence Items 2 and 5.

Gut-Mucosal-Sparing Total Parenteral Nutrition

Conventional glucose-based TPN is well-documented to induce intestinal mucosal atrophy, increasing the risk of bacterial translocation and systemic infection. The Kripke et al. (1988) study provides direct evidence that substituting monoacetoacetin for glucose calories in TPN significantly inhibits jejunal and colonic mucosal atrophy across all measured parameters (mucosal weight, protein, RNA, and DNA), compared to glycerol-control TPN [1]. Because acetoacetate is preferentially oxidized by enterocytes and colonocytes over glucose, monoacetoacetin delivers a direct energetic substrate to the gut mucosa that is absent in standard TPN. This application is directly supported by the mucosal atrophy inhibition evidence in Section 3, Evidence Item 4, and is further reinforced by the water-miscibility advantage (Evidence Item 1) that facilitates sterile aqueous formulation compatible with existing TPN compounding infrastructure.

Metabolically Selective Parenteral Nutrition for SCOT-Deficient Gastric Cancer

For patients with gastric cancers characterized by deficient expression of succinyl-CoA:3-oxoacid CoA-transferase (SCOT), monoacetoacetin-based parenteral nutrition may provide a dual benefit: systemic energy support to SCOT-competent normal tissues while restricting energy substrate availability to SCOT-deficient tumor cells. The Sawai et al. (2004) in vitro evidence demonstrated that two SCOT-deficient gastric cancer cell lines (OCUM-2M, MKN-28) showed significant growth suppression when cultured in monoacetoacetin medium compared to glucose medium, while SCOT-expressing cancer cells and normal fibroblasts were unaffected [1]. Although this application requires further in vivo validation, it represents a theranostic opportunity—SCOT expression status could serve as a biomarker to identify patients most likely to benefit from monoacetoacetin-based nutritional support. This scenario is directly derived from the SCOT-dependent selectivity evidence in Section 3, Evidence Item 3.

Ketone Body Metabolism Research Tool for SCOT-Dependent Pathway Studies

Beyond clinical nutrition, 2,3-dihydroxypropyl 3-oxobutanoate serves as a well-characterized research probe for dissecting ketone body utilization pathways. Its SCOT-dependent metabolism (Evidence Item 3) makes it a valuable tool for distinguishing SCOT-competent from SCOT-deficient cell populations. The compound's carnitine-independent mitochondrial entry (Evidence Item 2) further enables experimental designs that isolate ketone body oxidation from fatty acid oxidation pathways. In metabolic research requiring controlled delivery of acetoacetate without the confounding effects of sodium loading (as with sodium acetoacetate salts) or insulin stimulation (as with glucose), the monoester form offers a clean pharmacological tool with extensive historical characterization spanning over four decades of peer-reviewed literature [1][2].

Quote Request

Request a Quote for 2,3-Dihydroxypropyl 3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.